![molecular formula C19H21F2N3O2S B2821552 N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 398996-30-0](/img/structure/B2821552.png)
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
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Description
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide, also known as TAK-063, is a novel and potent antipsychotic drug candidate that has been developed by Takeda Pharmaceutical Company Limited. TAK-063 is a selective and potent antagonist of the dopamine D3 receptor, which is a target for the treatment of schizophrenia and other psychiatric disorders.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds related to N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013). This suggests potential applications of similar compounds in the development of new antimicrobial and antiviral agents.
Serotonin Receptor Studies
Another significant area of research involves the study of serotonin receptors, where compounds structurally similar to the one have been utilized as radiolabeled antagonists for imaging and studying the serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000). These studies are crucial for understanding the role of serotonin in various neurological and psychiatric conditions.
Synthesis and Evaluation of Novel Compounds
The synthesis and biological evaluation of novel compounds with variations in the piperazine and carbothioamide groups have been explored for various therapeutic applications. For instance, compounds with the piperazine and carbothioamide structure have been synthesized and tested for their hypoglycemic and antimicrobial activities, indicating the versatility of this chemical framework for generating biologically active molecules (Al-Abdullah et al., 2015).
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-17-5-3-2-4-16(17)23-10-12-24(13-11-23)19(27)22-14-6-8-15(9-7-14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIHUPIIFFBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
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